molecular formula C11H13NO4S B1386278 2-(Butylsulfanyl)-5-nitrobenzoic acid CAS No. 154072-75-0

2-(Butylsulfanyl)-5-nitrobenzoic acid

Cat. No.: B1386278
CAS No.: 154072-75-0
M. Wt: 255.29 g/mol
InChI Key: UUMXEJUGKWJNLN-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-nitrobenzoic acid is an organic compound that features a nitro group and a butylsulfanyl group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-(Butylsulfanyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-5-nitrobenzoic acid: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    2-(Ethylsulfanyl)-5-nitrobenzoic acid: Similar structure but with an ethylsulfanyl group.

    2-(Propylsulfanyl)-5-nitrobenzoic acid: Similar structure but with a propylsulfanyl group.

Uniqueness

2-(Butylsulfanyl)-5-nitrobenzoic acid is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity differently compared to its methyl, ethyl, or propyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications .

Properties

IUPAC Name

2-butylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMXEJUGKWJNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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